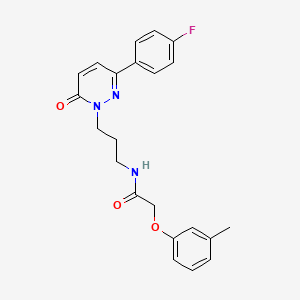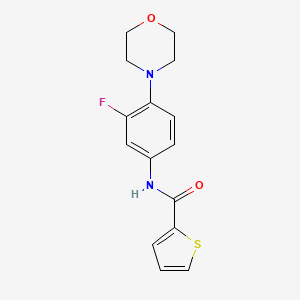
N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide
Overview
Description
N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are responsible for preventing the programmed cell death of cancer cells, making them an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Antibacterial Properties
This compound has been used in the synthesis of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, which were screened for their in vitro antibacterial properties . These compounds exhibited significant antibacterial activity against medicinally relevant gram-negative bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and gram-positive bacterial strains Enterobacter aerogenes .
DNA Gyrase Inhibitors
The synthesized compounds were also screened as DNA Gyrase enzyme inhibitors using in silico studies . The molecular docking simulation studies were performed to identify the ligands responsible for antibacterial activity .
Synthesis of Linezolid
Linezolid, a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics, can be prepared using this compound . The process involves reacting methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane .
Treatment of Bacterial Infections
Linezolid, synthesized from this compound, is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . It is used for the treatment of serious infections, including skin infections and pneumonia .
Drug Design
The compound is used in the design of new drugs due to its extensive range of potential applications . Heterocyclic motifs, including the tetrazole group, have received considerable attention in drug design .
Development of New Intermediates
The compound is used in the development of new intermediates in the synthesis of Linezolid . For example, ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one is a new intermediate developed from this compound .
Mechanism of Action
Target of Action
The compound, also known as “N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide”, is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . It is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . The primary target of this compound is the bacterial 23S ribosomal RNA of the 50S subunit .
Mode of Action
The compound exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This inhibition of protein synthesis results in the bacteriostatic effect against both enterococci and staphylococci and bactericidal effect against most isolates of streptococci .
Biochemical Pathways
The compound’s interaction with the 23S ribosomal RNA affects the protein synthesis pathway in bacteria. By preventing the formation of the 70S initiation complex, it disrupts the process of translation, one of the key steps in the central dogma of molecular biology. This disruption affects the ability of the bacteria to produce essential proteins, leading to inhibition of bacterial growth and reproduction .
Pharmacokinetics
The metabolism and excretion pathways would likely involve hepatic metabolism and renal excretion, common routes for many antibiotics .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and reproduction. By binding to the 23S ribosomal RNA and preventing the formation of the 70S initiation complex, it inhibits protein synthesis, which is essential for bacterial growth and reproduction . This leads to a bacteriostatic effect against enterococci and staphylococci and a bactericidal effect against most isolates of streptococci .
properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-12-10-11(17-15(19)14-2-1-9-21-14)3-4-13(12)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTFOWHXHOWGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329891 | |
| Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide | |
CAS RN |
478079-71-9 | |
| Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2758495.png)

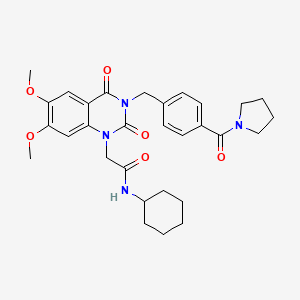
![4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether](/img/structure/B2758499.png)

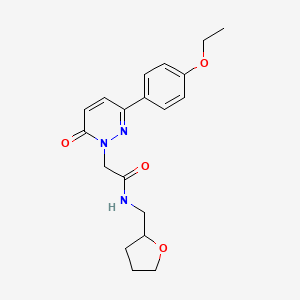
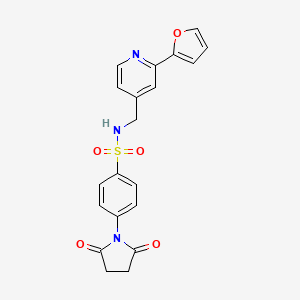

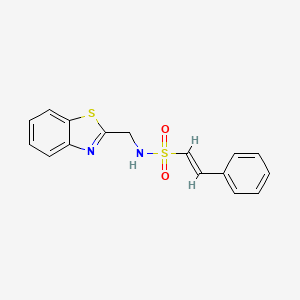
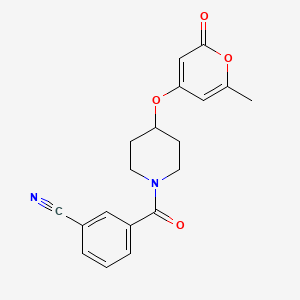

![6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2758512.png)
